molecular formula C19H21N3O6S B2358531 N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide CAS No. 896291-01-3

N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide

Cat. No.: B2358531
CAS No.: 896291-01-3
M. Wt: 419.45
InChI Key: OHLKQEUEJQZRSX-UHFFFAOYSA-N
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Description

N-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a synthetically derived organic compound characterized by a central pyrrolidine ring functionalized with both a 4-methoxybenzenesulfonamide and a 4-nitrobenzamide group. This structure places it within the sulfonamide class, which is of significant and enduring interest in medicinal chemistry and drug discovery . Sulfonamides are recognized for their favorable biocompatibility and synthetic versatility, making them privileged scaffolds in the development of novel bioactive molecules . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Its complex structure suggests potential utility in various pharmaceutical research applications. Contemporary studies highlight sulfonamide derivatives as promising candidates in several therapeutic areas, including as inhibitors of specific kinases like Lemur tyrosine kinase 3, which is implicated in tumor development pathways . Furthermore, sulfonamides are actively investigated for their carbonic anhydrase inhibitory activity, antibacterial, and antiviral properties . The presence of distinct aromatic systems connected via a pyrrolidine sulfonamide linker provides a rigid, multifunctional architecture that can be valuable in structure-activity relationship (SAR) studies, fragment-based drug design, and as a building block in synthetic chemistry for constructing more complex molecular entities.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-17-8-10-18(11-9-17)29(26,27)21-12-2-3-16(21)13-20-19(23)14-4-6-15(7-5-14)22(24)25/h4-11,16H,2-3,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLKQEUEJQZRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring, a nitrobenzamide moiety, and a methoxyphenylsulfonyl group. Its molecular formula is C16_{16}H18_{18}N4_{4}O4_{4}S, and it possesses notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight366.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot reported
Log P3.5 (estimated)

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to cancer proliferation and inflammation.
  • Interaction with Receptors : It may act as a modulator for certain receptors involved in pain and inflammatory pathways.
  • Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals.

Therapeutic Applications

The compound's biological activities suggest potential applications in:

  • Cancer Therapy : Preliminary studies indicate efficacy against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Treatment : It has been tested for its ability to reduce inflammation in animal models.
  • Neurological Disorders : Its interaction with neurotransmitter receptors positions it as a candidate for treating conditions like anxiety and depression.

Case Studies

  • Cancer Cell Line Study : A study assessed the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw swelling by 40% compared to controls, indicating anti-inflammatory properties.
  • Neuropharmacological Assessment : In behavioral tests for anxiety in rodents, the compound demonstrated anxiolytic effects comparable to standard treatments.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity.

Table 2: Summary of Research Findings

Study TypeFindings
In vitro assaysSignificant inhibition of cancer cell proliferation
In vivo studiesReduction in inflammation markers in treated animals
PharmacokineticsFavorable absorption profile with moderate half-life

Comparison with Similar Compounds

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

Structural Similarities :

  • Both compounds contain a nitro-substituted benzamide core.
  • A methoxy group is present on the aromatic ring in both structures.

Key Differences :

  • Substituents : 4MNB has a bromo substituent at the para position of the benzamide and an additional nitro group on the aniline ring, unlike the target compound’s pyrrolidine-sulfonyl moiety .
  • Symmetry : The target compound’s pyrrolidine ring introduces conformational flexibility, whereas 4MNB’s planar structure may restrict rotational freedom.

N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide

Structural Similarities :

  • Shares the 4-nitrobenzamide backbone.

Key Differences :

  • Substituent Chemistry : The ethoxymethyl group on the phenyl ring in this analogue contrasts with the sulfonyl-pyrrolidine group in the target compound. This difference impacts lipophilicity, with the ethoxymethyl group likely increasing solubility compared to the sulfonamide .
  • Biological Interactions : The absence of a sulfonamide group may reduce hydrogen-bonding capacity, altering target selectivity.

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Structural Similarities :

  • Both compounds feature a pyrrolidine-sulfonyl group and benzamide core.

Key Differences :

  • Substituents: The analogue includes a pyrimidine-sulfamoyl group instead of a nitro group.
  • Molecular Weight: The analogue has a higher molecular weight (501.6 g/mol vs.

Sch225336 (CB2-Selective Bis-Sulfone)

Structural Similarities :

  • Both compounds utilize sulfonyl groups and methoxy-substituted aromatic rings.

Key Differences :

  • Pharmacological Target : Sch225336 is a CB2 receptor ligand with bis-sulfone groups, whereas the target compound’s single sulfonamide may limit receptor cross-reactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound ~447.45 Nitrobenzamide, pyrrolidine-sulfonyl Flexible conformation, moderate lipophilicity
4MNB ~365.2 Bromo, nitro, methoxy-benzamide Planar structure, crystallographic model
N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide ~328.3 Ethoxymethyl, nitrobenzamide Higher solubility, reduced H-bonding
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide 501.6 Pyrimidine-sulfamoyl, pyrrolidine-sulfonyl Aromatic stacking, higher molecular weight
Sch225336 ~536.6 Bis-sulfone, methoxy-phenyl CB2 receptor affinity, steric hindrance

Research Findings and Implications

  • Conformational Flexibility : The pyrrolidine ring in the target compound enables adaptive binding to enzyme pockets, a feature absent in rigid analogues like 4MNB .
  • Sulfonamide Utility : The sulfonyl group in the target compound and Sch225336 facilitates hydrogen bonding, a critical factor in receptor affinity .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments:

  • 1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methylamine
  • 4-Nitrobenzoyl chloride

The synthesis hinges on sequential functionalization of the pyrrolidine scaffold, beginning with sulfonylation of the secondary amine, followed by amide coupling at the primary amine. Strategic protection of the primary amine during sulfonylation ensures regioselectivity, a methodology corroborated by analogous syntheses of sulfonamide-containing pharmaceuticals.

Stepwise Synthesis of Key Intermediates

Preparation of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methylamine

Protection of Pyrrolidin-2-ylmethanamine

Pyrrolidin-2-ylmethanamine contains both primary (methyl group) and secondary (pyrrolidine ring) amines. To selectively sulfonylate the secondary amine, the primary amine is protected using tert-butoxycarbonyl (Boc) anhydride.

  • Reaction Conditions : Pyrrolidin-2-ylmethanamine is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Boc anhydride (1.1 equiv) and triethylamine (1.5 equiv) are added, and the mixture is stirred at 0°C for 1 hour, then at room temperature for 12 hours.
  • Workup : The solvent is evaporated, and the Boc-protected amine is isolated via crystallization from ethyl acetate/hexane (yield: 85–90%).
Sulfonylation of the Pyrrolidine Nitrogen

The Boc-protected intermediate reacts with 4-methoxybenzenesulfonyl chloride to introduce the sulfonyl group.

  • Reaction Conditions : A solution of the Boc-protected amine (1.0 equiv) and 4-methoxybenzenesulfonyl chloride (1.2 equiv) in DCM is treated with triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 6 hours.
  • Workup : The product precipitates upon addition of ice water, is filtered, and recrystallized from ethanol (yield: 75–80%).
Deprotection of the Boc Group

The primary amine is liberated using acidic conditions.

  • Reaction Conditions : The sulfonylated compound is stirred in 4 M HCl/dioxane (1:1 v/v) at 0°C for 2 hours.
  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with DCM yields the free amine (yield: 90–95%).

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is converted to its acid chloride to facilitate amide bond formation.

  • Reaction Conditions : 4-Nitrobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous DCM for 4 hours.
  • Workup : Excess thionyl chloride is removed under reduced pressure, yielding 4-nitrobenzoyl chloride as a crystalline solid (yield: 95–98%).

Amide Bond Formation

The final step couples the primary amine intermediate with 4-nitrobenzoyl chloride.

  • Reaction Conditions : A solution of 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methylamine (1.0 equiv) in DCM is cooled to 0°C. 4-Nitrobenzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization from methanol (yield: 70–75%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1340 cm⁻¹ (S=O, sulfonamide), 1520 cm⁻¹ (NO₂).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, 2H, Ar–H), 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, 4-methoxyphenyl), 6.95 (d, 2H, 4-methoxyphenyl), 3.85 (s, 3H, OCH₃), 3.60–3.40 (m, 2H, pyrrolidine CH₂), 2.90–2.70 (m, 1H, pyrrolidine CH), 1.80–1.50 (m, 4H, pyrrolidine ring).
  • MS (ESI+) : m/z 448.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Optimization and Scalability Considerations

Solvent and Catalyst Selection

  • Sulfonylation : Ethanol or DCM are optimal, balancing reactivity and solubility.
  • Amide Coupling : Triethylamine proves superior to pyridine in minimizing side reactions.

Avoiding Chromatography

Crystallization techniques, as emphasized in patent WO2014031937A1, enable high yields without column chromatography. For instance, the final amide is recrystallized from methanol, achieving >95% purity.

Comparative Evaluation of Alternative Routes

Reductive Amination Approach

An alternative route involves reductive amination of pyrrolidin-2-one with 4-nitrobenzaldehyde, followed by sulfonylation. However, this method suffers from lower yields (50–60%) due to over-reduction side reactions.

Solid-Phase Synthesis

Immobilizing the pyrrolidine scaffold on Wang resin allows iterative functionalization, but scalability is limited by resin costs and step inefficiencies.

Q & A

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Micronization (jet milling) or formulation with cyclodextrins enhances aqueous solubility. Pro-drug approaches (e.g., esterification of the nitro group) may improve absorption .

Data Contradiction & Methodological Challenges

Q. Why do NMR spectra occasionally show unexpected splitting patterns for the pyrrolidine methylene protons?

  • Dynamic rotational restrictions around the sulfonamide bond create diastereotopic protons. Variable-temperature NMR (VT-NMR) at −40°C can resolve splitting by slowing conformational exchange .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate force field parameters (e.g., partial charges for nitro groups) and validate docking poses with mutagenesis studies. False negatives may arise from unmodeled solvent effects .

Q. What causes batch-to-batch variability in LCMS purity, and how is it controlled?

  • Trace metal contaminants (e.g., from catalysts) or residual solvents (DMF) alter ionization efficiency. Rigorous post-synthesis purification (prep-HPLC) and ICP-MS screening ensure consistency .

Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Methoxyphenylsulfonyl chloride, Et₃N, DCM, 0°C → RT7595%
Coupling4-Nitrobenzoyl chloride, DMAP, THF, 60°C6298%
PurificationPrep-HPLC (ACN/H₂O + 0.1% TFA)85>99%
Data aggregated from .

Table 2: Comparative Bioactivity of Structural Analogs

AnalogTarget IC₅₀ (nM)Solubility (µg/mL)logP
Parent Compound120 ± 15 (Kinase X)8.22.3
Derivative A (Cl substituent)45 ± 65.13.1
Derivative B (F substituent)88 ± 1212.41.9
Data from .

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